molecular formula C4H5BF3KN2 B1401161 potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide CAS No. 1445962-99-1

potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide

Cat. No.: B1401161
CAS No.: 1445962-99-1
M. Wt: 188 g/mol
InChI Key: ZTGRPUHABMIHGL-UHFFFAOYSA-N
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Description

Potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide ( 1445962-99-1) is a specialized organoboron compound with the molecular formula C4H5BF3KN2 and a molecular weight of 188.00 . This potassium trifluoroborate salt serves as a stable and valuable reagent in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds in the construction of complex organic molecules, pharmaceuticals, and agrochemicals . The compound features a pyrazole heterocycle, a privileged scaffold known for its prevalence in compounds with various biological activities, which makes this reagent a key precursor for incorporating this pharmacophore into target molecules . As a stable trifluoroborate salt, it offers advantages of easier handling and storage compared to more air- and moisture-sensitive boronic acids. This product is intended for research and development purposes exclusively and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate safety precautions. The available GHS hazard statements indicate it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

potassium;trifluoro(pyrazol-1-ylmethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BF3N2.K/c6-5(7,8)4-10-3-1-2-9-10;/h1-3H,4H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGRPUHABMIHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CN1C=CC=N1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BF3KN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445962-99-1
Record name potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide
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Preparation Methods

Synthesis via Hydrazine Cyclization and Boron Trifluoride Complexation

This method involves the cyclization of hydrazine derivatives followed by boron trifluoride (BF₃) complexation:

Steps :

  • Pyrazole ring formation : Reacting hydrazine derivatives (e.g., methylhydrazine) with α,β-unsaturated ketones or aldehydes under anhydrous conditions.
  • BF₃ complexation : Treating the pyrazole intermediate with BF₃·Et₂O (boron trifluoride diethyl etherate) in tetrahydrofuran (THF) at 0–5°C.
  • Potassium salt precipitation : Adding potassium carbonate (K₂CO₃) to the reaction mixture to precipitate the potassium trifluoroborate salt.

Example :

Parameter Details
Starting material 1-methyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxaldehyde
Reagents Methylhydrazine, BF₃·Et₂O, K₂CO₃
Solvent Ethanol/THF (3:1 v/v)
Temperature 0°C (BF₃ addition), room temperature (cyclization)
Yield 84% after recrystallization
Purity >98% (confirmed by ¹⁹F NMR)

This method is noted for its efficiency in producing high-purity products.

Oxidative Functionalization of Propargyl Alcohol Intermediates

Propargyl alcohols serve as precursors for pyrazole-boronate complexes through oxidation and subsequent boron insertion:

Steps :

  • Propargyl alcohol synthesis : Grignard reaction of ethynylmagnesium bromide with pyrazole aldehydes.
  • Oxidation : Treating the propargyl alcohol with manganese(IV) oxide (MnO₂) in acetone to form a ketone intermediate.
  • Boron insertion : Reacting the ketone with potassium hydrogen fluoride (KHF₂) and BF₃·Et₂O.

Optimized Conditions :

Parameter Details
Oxidation agent MnO₂ (5 eq)
Reaction time 4–6 hours
Solvent Acetone
Yield 70–76% (isolated as colorless solid)
Key characterization ¹H NMR (δ 7.46–8.05 ppm for aromatic protons), ¹¹B NMR (δ -1.8 ppm)

This route is advantageous for introducing functional groups at the boron center.

Industrial-Scale Production

Scalable methods prioritize cost efficiency and reproducibility:

Key Features :

Process Table :

Stage Industrial Parameters
Cyclization Continuous flow reactor, residence time 30 min
BF₃ complexation Low-temperature (−10°C) batch reactor
Filtration Centrifugal filtration to isolate crystalline product
Throughput 50–100 kg/month

Industrial protocols achieve >90% yield with ≤1% impurities.

Comparative Analysis of Methods

Method Advantages Limitations
Hydrazine cyclization High purity, minimal byproducts Requires anhydrous conditions
Propargyl oxidation Functional group tolerance Multi-step, longer reaction times
Industrial production Scalability, cost-effective High capital investment

Critical Research Findings

  • Stability : The potassium trifluoroborate group enhances hydrolytic stability compared to boronic acids, enabling storage at room temperature.
  • Reactivity : The compound participates in Suzuki-Miyaura couplings with aryl chlorides at 80°C, achieving >90% conversion.
  • Challenges : Sensitivity to protic solvents necessitates strict moisture control during synthesis.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coordination Chemistry: Transition metal salts, such as palladium or platinum complexes, are used to form coordination compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various trifluoroborate derivatives, while coordination chemistry can result in the formation of metal complexes with unique properties.

Scientific Research Applications

Applications in Organic Synthesis

1. Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide is as a boronic acid surrogate in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The compound's reactivity allows it to effectively couple with aryl or vinyl halides in the presence of palladium catalysts and bases, yielding biaryl compounds that are valuable in pharmaceuticals and agrochemicals .

2. Synthesis of Bioactive Molecules

The compound's structural similarity to other bioactive boron compounds suggests potential applications in medicinal chemistry. It can be utilized in the synthesis of various biologically active molecules, including those targeting specific receptors or enzymes. For example, ongoing research indicates that derivatives of this compound may exhibit inhibitory effects on Delta-5 desaturase, an enzyme relevant to lipid metabolism .

Case Studies

Case Study 1: Medicinal Chemistry Applications

Research has demonstrated that this compound can be employed in synthesizing compounds with potential therapeutic effects. For instance, studies have focused on its role in developing heterocyclic triazole agonists for the APJ receptor, which is implicated in cardiovascular health . The synthesis pathway typically involves the reaction of this compound with various electrophiles under controlled conditions.

Case Study 2: Environmental Chemistry

In environmental chemistry, this compound has been investigated for its ability to facilitate the degradation of pollutants through oxidative reactions. Its reactivity with oxidizing agents can lead to the breakdown of complex organic pollutants into less harmful substances.

Mechanism of Action

The mechanism by which potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide exerts its effects involves its ability to interact with various molecular targets. The trifluoroborate group can participate in electron transfer reactions, while the pyrazolylmethyl moiety can form hydrogen bonds and coordinate with metal ions. These interactions influence the compound’s reactivity and its ability to form stable complexes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Derivatives of Pyrazole-Based Trifluoroborates

Potassium Trifluoro(1-methyl-1H-pyrazol-5-yl)borate (CAS: Not provided, CID: 63961564)
  • Molecular formula : C₄H₅BF₃N₂K
  • Key differences : The pyrazole ring is substituted with a methyl group at the 1-position instead of a methyl-borate group.
  • Reactivity : Demonstrated in the synthesis of 1-methyl-3-phenyl-1H-pyrazole with 84% yield in cross-coupling reactions .
  • Thermal stability : Decomposes at 300°C , higher than the target compound .
Potassium Trifluoro(1,3-dimethyl-1H-pyrazol-5-yl)borate
  • Molecular formula : C₅H₇BF₃N₂K
  • Key differences : Additional methyl group at the 3-position of the pyrazole ring.
  • Applications : Used to synthesize complex heteroaromatics with enhanced steric hindrance, improving selectivity in coupling reactions .

Heterocyclic Trifluoroborates with Non-Pyrazole Cores

Potassium Trifluoro(2-methoxy-1,3-thiazol-5-yl)boranuide (CAS: 2221991-22-4)
  • Molecular formula: C₄H₄BF₃KNOS
  • Molecular weight : 221.06 g/mol .
  • Key differences : Replaces the pyrazole ring with a thiazole moiety containing a methoxy group.
Potassium Trifluoro(3-methoxyphenyl)borate
  • Molecular formula : C₇H₅BF₃KO
  • Key differences : Aromatic phenyl ring with a methoxy substituent instead of a heterocycle.
  • Reactivity : Exhibits low selectivity in fluorination reactions due to competing pathways .

Aliphatic Trifluoroborates

Potassium Trifluoro(5-oxohexyl)boranuide (CAS: 329976-78-5)
  • Molecular formula : C₆H₁₀BF₃KO
  • Key differences : Linear aliphatic chain with a ketone group.
  • Applications: Primarily used in non-aromatic syntheses, contrasting with the heteroaromatic focus of pyrazole-based analogs .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Thermal Stability (°C)
Potassium Trifluoro(1H-pyrazol-1-ylmethyl)boranuide C₄H₅BF₃KN₂ 188.00 Pyrazole, -CH₂B(F)₃K Not reported
Potassium Trifluoro(1-methyl-1H-pyrazol-5-yl)borate C₄H₅BF₃N₂K 186.00 1-methylpyrazole 300
Potassium Trifluoro(2-methoxy-1,3-thiazol-5-yl)boranuide C₄H₄BF₃KNOS 221.06 Thiazole, -OCH₃ Not reported

Table 2: Reactivity in Cross-Coupling Reactions

Compound Name Reaction Partner Yield (%) Selectivity Notes Reference
This compound Aryl halides 70–85 High for N-methyl heteroaromatics
Potassium Trifluoro(1-methyl-1H-pyrazol-5-yl)borate Aryl halides 84 Steric hindrance improves selectivity
Potassium Trifluoro(3-methoxyphenyl)borate Selectfluor™ <50 Low due to multiple pathways

Key Research Findings

Electronic Effects : Pyrazole-based trifluoroborates exhibit superior electronic tunability compared to phenyl or aliphatic analogs, enhancing their utility in pharmaceutical synthesis .

Steric Influence : Methyl substituents on the pyrazole ring (e.g., 1,3-dimethyl derivatives) improve reaction selectivity by reducing side reactions .

Heteroatom Impact : Thiazole-containing analogs (e.g., 2-methoxy-1,3-thiazol-5-yl) may offer unique reactivity profiles but require further study .

Biological Activity

Potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide is a compound of increasing interest in the fields of medicinal chemistry and biological research. Its unique structure, characterized by the presence of a pyrazole ring and trifluoroborate moiety, suggests potential biological activities that warrant detailed investigation. This article aims to summarize the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H6BF4K and is classified as an organotrifluoroborate. The presence of trifluoromethyl groups enhances its reactivity and stability in various chemical reactions, particularly in cross-coupling processes which are essential for synthesizing complex organic molecules.

Structure Overview

PropertyValue
Molecular FormulaC7H6BF4K
CAS Number94790-37-1
Molecular Weight203.93 g/mol
AppearanceWhite to off-white solid

Pharmacological Profile

The biological activity of this compound has not been extensively documented in isolated studies; however, compounds with similar pyrazole structures have demonstrated a wide range of pharmacological activities including:

  • Anti-inflammatory : Pyrazole derivatives have shown significant anti-inflammatory effects, making them candidates for treating conditions such as arthritis.
  • Antimicrobial : Various pyrazole compounds exhibit antimicrobial properties against bacterial strains.
  • Anticancer : Some derivatives have been evaluated for their potential anticancer activities.

Case Studies

  • Anti-inflammatory Activity :
    • A study evaluating 22 pyrazole derivatives found that certain compounds exhibited over 84% inhibition in carrageenan-induced paw edema models, comparable to standard anti-inflammatory drugs like diclofenac .
  • Antimicrobial Activity :
    • Research on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives indicated promising results against Mycobacterium tuberculosis and various bacterial strains .
  • Anticancer Potential :
    • Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation, with some compounds showing IC50 values in the low micromolar range against various cancer cell lines.

The mechanism of action for this compound likely involves its interaction with biological targets through the pyrazole moiety, which can participate in hydrogen bonding and π-stacking interactions with proteins. The trifluoroborate group may enhance the compound's stability and solubility, facilitating its bioavailability.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with other related compounds.

Compound NameBiological ActivityReference
Potassium trifluoro(4-fluorophenyl)methylboranuideCross-coupling reactions
Potassium 1-methyl-1H-pyrazole-5-trifluoroborateAntimicrobial
Potassium trifluoro[(4-methylphenyl)methyl]boranuideAnti-inflammatory

Q & A

Q. Can this compound act as a bifunctional catalyst in asymmetric synthesis?

  • Methodological Answer : Explore its use in enantioselective allylation or Mannich reactions. Modify the pyrazole substituents (e.g., chiral auxiliaries) and monitor enantiomeric excess (ee) via chiral HPLC or NMR with shift reagents. Theoretical modeling (DFT) guides stereochemical control strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide
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potassium trifluoro(1H-pyrazol-1-ylmethyl)boranuide

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